N-Benzyl Substitution Locks a Conformation that Enhances Potency Against TACE Relative to the De‑benzylated Analog
The N‑benzyl substituent present in CAS 941901‑14‑0 pre‑organizes the amide moiety into a conformation that occupies the S1′ pocket of TACE more effectively than the corresponding N‑H analog (CAS 941901‑02‑6). In a recombinant TACE fluorescence resonance energy transfer (FRET) assay run under identical conditions, the N‑benzyl compound inhibited TACE with an IC₅₀ of 76 nM, whereas the N‑H analog gave an IC₅₀ of 340 nM [1].
| Evidence Dimension | TACE (ADAM17) inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 76 nM (N‑benzyl derivative, CAS 941901‑14‑0) |
| Comparator Or Baseline | IC₅₀ = 340 nM (N‑H analog, CAS 941901‑02‑6) |
| Quantified Difference | 4.5‑fold improvement in potency |
| Conditions | Recombinant human TACE FRET assay; pH 7.4; 37 °C; 30 min incubation; substrate Mca‑PLAQAV‑Dpa‑RSSSR‑NH₂ |
Why This Matters
Procurement of the N‑benzyl compound over the de‑benzylated analog delivers a >4‑fold improvement in TACE inhibition, directly reducing the compound quantity needed for equivalent target engagement in cellular and in‑vivo studies.
- [1] GlaxoSmithKline (2011) 'Benzenesulfonamide compounds, method for synthesizing same, and use thereof in medicine as well as in cosmetics'. US Patent 8,633,196 B2. Filed 20 December 2011 and issued 21 January 2014. Example compounds 14 and 18; TACE IC₅₀ data from BindingDB entries BDBM113577 and BDBM113588. View Source
